2-(Aminomethyl)-8-oxaspiro[4.5]decan-1-ol

Lipoxygenase Inhibition Inflammation Arachidonic Acid Cascade

Planar aromatic cores often limit selectivity and ADME in anti-inflammatory programs. This spirocyclic aminomethyl alcohol offers a rigid 3D scaffold with confirmed 5-LO inhibition at 1 µM. - **Key outcome:** Privileged scaffold for SAR vs. COX enzymes. - **Functional versatility:** Free base & HCl salt (CAS 1803611-97-3) for parallel synthesis. - **Supply:** Commercial R&D quantities available for hit-to-lead optimization.

Molecular Formula C10H19NO2
Molecular Weight 185.26 g/mol
Cat. No. B13259963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Aminomethyl)-8-oxaspiro[4.5]decan-1-ol
Molecular FormulaC10H19NO2
Molecular Weight185.26 g/mol
Structural Identifiers
SMILESC1CC2(CCOCC2)C(C1CN)O
InChIInChI=1S/C10H19NO2/c11-7-8-1-2-10(9(8)12)3-5-13-6-4-10/h8-9,12H,1-7,11H2
InChIKeyOIUBYVDAXPFJEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Aminomethyl)-8-oxaspiro[4.5]decan-1-ol: Spirocyclic Scaffold Overview


2-(Aminomethyl)-8-oxaspiro[4.5]decan-1-ol (CAS 1804130-10-6) is a spirocyclic compound characterized by a rigid oxaspiro[4.5]decane core, with an aminomethyl group at the 2-position and a hydroxyl group at the 1-position . This three-dimensional scaffold, which features a high fraction of sp3-hybridized carbons (Fsp3), is designed to escape the liabilities of planar aromatic systems, potentially offering improved physicochemical properties for drug discovery [1]. It is commercially available as a free base and as a hydrochloride salt (CAS 1803611-97-3) .

Spirocyclic [4.5] oxaspiro core with 2-aminomethyl,1-hydroxyl substitution
High Fsp3 scaffold for three-dimensional lead design
Available as free base and hydrochloride salt for flexible synthetic routes

2-(Aminomethyl)-8-oxaspiro[4.5]decan-1-ol: Why It Cannot Be Substituted


Simple substitution of 2-(Aminomethyl)-8-oxaspiro[4.5]decan-1-ol with other spirocyclic aminomethyl alcohols is scientifically unsound. The specific substitution pattern—an aminomethyl group at the 2-position and a hydroxyl at the 1-position on the [4.5] spirocyclic framework—dictates a unique spatial orientation and electronic environment that directly influences biological target engagement and physicochemical properties. Class-level inference from spirocyclic drug discovery indicates that subtle changes in ring size, heteroatom placement, or substitution pattern can lead to orders-of-magnitude differences in potency, selectivity, and ADME properties [1]. The quantitative evidence presented below demonstrates that this compound exhibits a distinct biological profile, particularly as a potent lipoxygenase inhibitor, which is not a universal feature of its structural class [2].

Spatial pattern
The unique 2-aminomethyl,1-hydroxyl arrangement determines target engagement and physicochemical profile; other substitution patterns may shift activity significantly.
Ring/heteroatom
Class-level evidence shows that changes in spiro ring size or oxa placement can alter potency, selectivity, and ADME by orders of magnitude.
Salt form
Free base and hydrochloride salt differ in solubility and reactivity; direct substitution between forms may impact reaction outcomes or biological readouts.

2-(Aminomethyl)-8-oxaspiro[4.5]decan-1-ol: Evidence Comparison


5-Lipoxygenase Inhibition Potency

2-(Aminomethyl)-8-oxaspiro[4.5]decan-1-ol has been reported as a potent lipoxygenase inhibitor, interfering with arachidonic acid metabolism [1]. In a specific in vitro assay, the compound was evaluated for inhibition of 5-Lipoxygenase (5-LO) at a concentration of 1 µM . While a direct head-to-head comparison with other 5-LO inhibitors in the same assay system is not available, this activity establishes a baseline for its potency in this target class. For context, the structurally distinct but related compound 1-(aminomethyl)-8-oxaspiro[4.5]decan-1-ol has been reported with IC50 values against cancer cell lines (MCF-7: 10 µM; HeLa: 15 µM), suggesting that the position of the aminomethyl group (1- vs. 2-substitution) may influence biological activity profiles .

5-LO Inhibition
Cross-study comparable
Inhibition at 1 µM
Baseline 5-LO inhibitory profile
Direct head-to-head data unavailable; cross-study comparison with 1-substituted analog
Lipoxygenase Inhibition Inflammation Arachidonic Acid Cascade

Antimicrobial Activity Profile

The hydrochloride salt of a closely related compound, 2-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride, has a reported Minimum Inhibitory Concentration (MIC) of 64 µg/mL and an IC50 of 50 µM against the MCF-7 cancer cell line . While this is not a direct measurement for 2-(Aminomethyl)-8-oxaspiro[4.5]decan-1-ol, the structural similarity (dioxaspiro vs. oxaspiro core) provides class-level inference that the aminomethyl-spirocyclic framework can confer antimicrobial and cytotoxic properties. This suggests that the target compound may possess similar biological liabilities or advantages, and its specific antimicrobial profile is likely to differ from other non-spirocyclic aminomethyl alcohols.

Antimicrobial Analog MIC
Class-level inference
64 µg/mL (dioxaspiro analog)
Class-level antimicrobial benchmark
Data from structural analog; direct confirmation required for target compound
Antimicrobial Bacterial Strains MIC

Fsp3 and Drug-Like Properties

2-(Aminomethyl)-8-oxaspiro[4.5]decan-1-ol possesses a high fraction of sp3-hybridized carbons (Fsp3), a key metric in modern drug discovery for escaping 'flatland' and improving clinical success rates [1]. The molecular weight is 185.26 g/mol . This contrasts with many planar, aromatic drug scaffolds that are often associated with poor solubility, promiscuous binding, and higher attrition rates. Class-level inference suggests that this spirocyclic scaffold offers a more three-dimensional and potentially more selective interaction with biological targets. While specific comparator data is absent, the high Fsp3 value is an inherent differentiator from many common heterocyclic building blocks.

Fsp3 Scaffold Property
Class-level inference
High Fsp3 spirocyclic core
3D scaffold for selectivity potential
Qualitative property; experimental ADME profiling needed
Drug Discovery Physicochemical Properties Fsp3

2-(Aminomethyl)-8-oxaspiro[4.5]decan-1-ol: Key Applications


5-LO Inhibitor Lead Discovery

As demonstrated in Section 3, this compound exhibits inhibitory activity against 5-Lipoxygenase (5-LO) in vitro at 1 µM . Researchers investigating novel anti-inflammatory agents can use 2-(Aminomethyl)-8-oxaspiro[4.5]decan-1-ol as a privileged scaffold for structure-activity relationship (SAR) studies. Its spirocyclic core offers a unique vector for exploring interactions within the 5-LO active site, potentially leading to improved potency and selectivity over cyclooxygenase (COX) enzymes [1].

Spirocyclic Building Block Synthesis

The aminomethyl and hydroxyl functional groups make this compound a versatile intermediate for constructing more complex spirocyclic molecules . Its commercial availability as a free base and a hydrochloride salt facilitates its use in parallel synthesis and library production, enabling medicinal chemists to rapidly diversify the scaffold for hit-to-lead optimization.

Spirocyclic vs. Linear Scaffold Comparison

Given the class-level evidence that spirocyclic scaffolds can improve drug-like properties [2], 2-(Aminomethyl)-8-oxaspiro[4.5]decan-1-ol serves as an ideal model compound for comparative physicochemical and pharmacokinetic studies. Researchers can directly compare its solubility, metabolic stability, and permeability against linear aminomethyl alcohol analogs to quantify the benefits of the rigid, three-dimensional spirocyclic framework.

Antimicrobial Lead Development

Based on the class-level antimicrobial activity observed for a related dioxaspiro analog (MIC = 64 µg/mL) , this compound can be screened against a panel of bacterial and fungal pathogens to establish its antimicrobial spectrum. Its unique substitution pattern may lead to a different activity profile and mechanism of action compared to the dioxaspiro analog, providing a new avenue for antimicrobial drug discovery.

Application
Selection Property
Validation Focus
5-LO pathway inhibitor lead ID
5-LO inhibitory activity profile
In vitro enzyme assay and SAR confirmation
Spirocyclic building block diversification
Free base and HCl salt availability
Synthetic accessibility and library production
Spirocyclic vs. linear scaffold comparison
High Fsp3 three-dimensional core
Physicochemical and ADME benchmarking
Antimicrobial screening
Structural analog antimicrobial benchmark
MIC determination and spectrum profiling
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